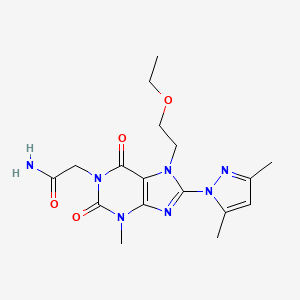![molecular formula C22H15F2N7O B2443919 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-04-2](/img/structure/B2443919.png)
3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a synthetic compound used primarily in scientific research. Its structure features a combination of fluorinated aromatic rings and pyrazolo[3,4-d]pyrimidin moieties, making it a molecule of significant interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of "3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" typically involves several key steps:
Synthesis of 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine
Starting with 4-fluoroaniline, a diazotization reaction followed by coupling with ethyl acetoacetate forms the pyrazole ring.
Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.
Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the 3-methyl-1H-pyrazole ring
This can be synthesized from a β-keto ester and hydrazine hydrate under reflux conditions.
Final Coupling Step
The amide linkage is formed by coupling the 4-fluorophenyl-pyrazolo[3,4-d]pyrimidine and 3-methyl-1H-pyrazole intermediates with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, methods may vary slightly to increase yield and efficiency, such as using continuous flow reactors for certain reaction steps and optimizing reaction temperatures and solvents.
化学反応の分析
Types of Reactions
Oxidation
Though typically resistant to oxidation due to its aromatic structure, certain conditions using strong oxidizing agents may introduce additional functional groups.
Reduction
Selective reduction could target specific nitrogen atoms in the pyrazole rings, though this is rare and requires specific catalysts.
Substitution
Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: : Sodium hydride (NaH), potassium t-butoxide (KOtBu)
Major Products
Substitution reactions can lead to derivatives with varied biological activities, depending on the substituents introduced.
科学的研究の応用
This compound is utilized in various research fields:
Chemistry: : As a probe to study reaction mechanisms involving heterocyclic compounds.
Biology: : Investigating interactions with enzymes and receptors, particularly in signal transduction pathways.
Medicine: : Potential candidate in drug discovery for cancer, inflammatory diseases, and central nervous system disorders.
Industry: : Used in the development of new materials with specific electronic properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets:
Binding to Enzymes: : Inhibits activity by fitting into active sites, blocking substrate access.
Receptor Interaction: : Acts as an agonist or antagonist, modulating signal pathways.
Key pathways involved include protein kinases and neurotransmitter systems.
類似化合物との比較
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" stands out due to its unique combination of structural elements and the presence of multiple fluorine atoms which enhance its binding affinity and metabolic stability.
Similar Compounds
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
These analogues share similar core structures but differ in specific functional groups or substituents, impacting their chemical behavior and biological activity.
There you have it—a detailed dive into the world of "this compound". Hope you find it enlightening!
特性
IUPAC Name |
3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJPJQESJNHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)




![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![4-[4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2443859.png)
